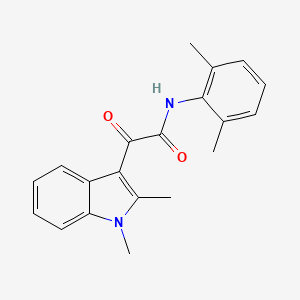
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{20}N_{2}O_{2}
- Molecular Weight : 296.36 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : The compound showed a growth inhibitory concentration (GI50) of approximately 5.0 µM.
- HeLa (cervical cancer) : The GI50 was reported at 7.5 µM.
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as NEK6 and NEK9, which are overexpressed in several malignancies .
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A notable case study investigated the compound's effect on glioblastoma cells. The study utilized a combination of in vitro and in vivo models to assess the efficacy and safety profile. Key findings included:
-
In Vitro Studies :
- The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.
- Flow cytometry analysis indicated an increase in the percentage of apoptotic cells.
-
In Vivo Studies :
- In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Comparative Data Table
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | Cell cycle arrest |
| U87MG (Glioma) | 10.0 | ROS production and apoptosis |
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-7-9-13(2)18(12)21-20(24)19(23)17-14(3)22(4)16-11-6-5-10-15(16)17/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZMBQHOYQCVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














